N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine
Description
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is a synthetic amine derivative featuring a piperidine core substituted at the 3-position with a benzyl group bearing a 4-chlorophenoxy moiety. This structure combines a lipophilic chlorophenoxy aromatic system with a basic piperidine ring, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
CAS No. |
919119-25-8 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-16-5-3-11-20-13-16/h1-2,4,6-10,16,20-21H,3,5,11-13H2 |
InChI Key |
ZOFMUBRNVSIXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule can be dissected into two primary components: (1) the piperidin-3-amine backbone and (2) the [2-(4-chlorophenoxy)phenyl]methyl side chain. Retrosynthetic strategies prioritize either late-stage coupling of preformed fragments or sequential assembly through cyclization and functionalization.
Fragment Coupling Strategy
A convergent approach involves synthesizing piperidin-3-amine and [2-(4-chlorophenoxy)phenyl]methanol independently, followed by coupling via nucleophilic substitution or reductive amination. This method benefits from modularity but requires precise control over regioselectivity and stereochemistry.
Linear Assembly via Cyclization
Alternative routes construct the piperidine ring through cyclization of acyclic precursors containing the [2-(4-chlorophenoxy)phenyl]methyl group. Such methods often employ intramolecular amination or reduction of nitriles/amides, as exemplified in pyrido[2,3-d]pyrimidine syntheses.
Detailed Synthetic Methodologies
Reductive Amination Route
Step 1: Synthesis of [2-(4-Chlorophenoxy)phenyl]methanal
The aldehyde precursor is prepared via Ullmann coupling between 2-bromophenol and 4-chlorophenylboronic acid, followed by bromination at the benzylic position and oxidation using pyridinium chlorochromate (PCC). Yields typically range from 65–72%.
Step 2: Coupling with Piperidin-3-amine
Reductive amination employs sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, achieving 58–64% yield. Steric hindrance from the ortho-substituted phenoxy group necessitates prolonged reaction times (48–72 hr).
Table 1: Optimization of Reductive Amination Conditions
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 0–5 | 72 | 64 |
| NaBH4/CoCl2 | THF | 25 | 24 | 52 |
| BH3·THF | DCM | -20 | 48 | 47 |
Nucleophilic Substitution Approach
Step 1: Preparation of [2-(4-Chlorophenoxy)phenyl]methyl Bromide
Treatment of [2-(4-chlorophenoxy)phenyl]methanol with phosphorus tribromide (PBr3) in dichloromethane provides the bromide in 89% yield. Alternative reagents like thionyl bromide (SOBr2) exhibit comparable efficiency but generate corrosive byproducts.
Step 2: Alkylation of Piperidin-3-amine
Reaction with piperidin-3-amine in acetonitrile at reflux (82°C, 24 hr) using potassium carbonate (K2CO3) as base affords the target compound in 71% yield. Microwave-assisted conditions (100°C, 30 min) enhance yield to 78% but require specialized equipment.
Cyclization of Acyclic Precursors
Step 1: Synthesis of 5-Chloro-2-[2-(4-chlorophenoxy)phenyl]pentanenitrile
Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane under phase-transfer conditions (tetrabutylammonium bromide, NaOH) yields the nitrile intermediate (63%).
Step 2: Borohydride Reduction and Cyclization
Sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol reduce the nitrile to amine, followed by base-mediated cyclization (K2CO3, DMF, 110°C) to form the piperidine ring. Overall yield: 54%.
Chiral Resolution and Stereochemical Considerations
Industrial Scalability and Process Economics
Cost Analysis of Key Routes
Table 2: Comparative Cost Metrics for Kilogram-Scale Production
| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total Yield (%) |
|---|---|---|---|
| Reductive Amination | 420 | 310 | 58 |
| Nucleophilic Alkylation | 380 | 290 | 71 |
| Cyclization | 410 | 270 | 54 |
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Key Observations:
Chlorophenoxy vs. Trifluoromethyl Groups: The 4-chlorophenoxy group in the target compound enhances lipophilicity compared to the trifluoromethyl group in ’s analog. This difference may impact membrane permeability and metabolic stability .
Biological Activity: Compounds with dual chlorophenoxy motifs () are explicitly linked to ATF4 inhibition, suggesting the target compound may share similar mechanistic pathways .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 4-chlorophenoxy group confers higher logP values compared to non-halogenated analogs (e.g., pyridinylmethyl amines in ). This property may enhance blood-brain barrier penetration but could also increase off-target interactions .
- Metabolic Stability: Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) are generally more resistant to oxidative metabolism than chlorophenoxy-containing compounds, which may undergo dechlorination or hydroxylation .
Q & A
Q. What established synthetic routes are available for N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Linking the 4-chlorophenoxybenzyl fragment to the piperidine-3-amine core using palladium or copper catalysts under inert atmospheres (e.g., nitrogen) .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .
- Purification : Flash chromatography (e.g., 0–10% methanol in dichloromethane) is commonly used to isolate the final product .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves the piperidine ring protons (δ 1.5–3.0 ppm) and aromatic signals from the chlorophenoxy group (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
Q. What are the key chemical reactivities of the piperidine and chlorophenoxy moieties in this compound?
- Methodological Answer :
- Piperidine ring : Susceptible to oxidation (e.g., with KMnO₄) to form ketones or undergo nucleophilic substitution at the amine group .
- Chlorophenoxy group : Participates in electrophilic aromatic substitution (e.g., nitration) or SNAr reactions due to electron-withdrawing chlorine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer :
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during acetylation or coupling steps .
- Catalyst screening : Testing Pd/C vs. CuI for Ullmann-type couplings to enhance regioselectivity .
- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve discrepancies between computational predictions and experimental structural data?
- Methodological Answer :
- Cross-validation : Compare DFT-calculated geometries (e.g., Gaussian) with X-ray data from SHELXL-refined structures to identify conformational flexibility .
- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in piperidine or benzyl groups that may explain mismatches .
Q. How does substituent spatial arrangement influence biological activity, and what modeling approaches are effective?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like ATF4 (as suggested in patent literature) by analyzing piperidine-chlorophenoxy interactions .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and test inhibitory potency in cellular assays .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., ATF4) using fluorescence-based substrates .
- Gene expression profiling : RNA-seq or qPCR to assess downstream effects of ATF4 pathway modulation .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity across studies?
- Methodological Answer :
- Dose-response standardization : Ensure consistent molar concentrations and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic stability tests : Evaluate compound degradation in cell culture media using LC-MS to rule out false negatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
